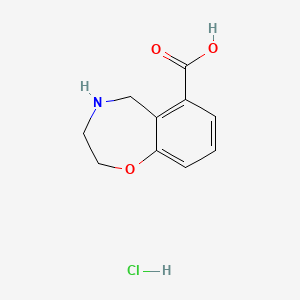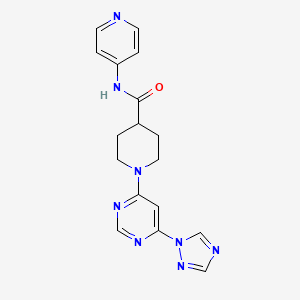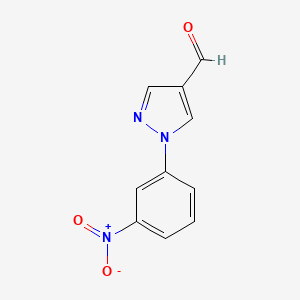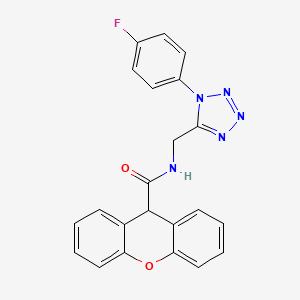![molecular formula C17H20N2O5 B2937620 Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate CAS No. 2361892-38-6](/img/structure/B2937620.png)
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate, also known as MPA, is a chemical compound that has been extensively researched for its potential applications in scientific research.
Mechanism of Action
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate works by inhibiting the activity of the enzyme peptidyl transferase, which is responsible for catalyzing the formation of peptide bonds during protein synthesis. This inhibition leads to a decrease in the rate of protein synthesis, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of angiogenesis, induction of apoptosis, and inhibition of cell migration and invasion. Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate in lab experiments is its ability to selectively inhibit protein synthesis. This allows researchers to study the effects of specific proteins on biological processes without affecting other cellular processes. However, Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several future directions for research on Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate. One area of interest is the development of new synthesis methods that can produce Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate in higher yields and with greater efficiency. Another area of interest is the identification of new targets for Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate, which could lead to the development of new treatments for a variety of diseases. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate.
Synthesis Methods
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate can be synthesized through a multi-step process that involves the reaction of morpholine, 4-aminobenzoic acid, and propenoic acid. The resulting product is then treated with methyl iodide to obtain Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate. This synthesis method has been optimized to produce high yields of Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate with high purity.
Scientific Research Applications
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate has been widely used in scientific research due to its ability to inhibit protein synthesis. This property has made it a valuable tool in studying the role of specific proteins in biological processes. Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate has also been used to study the effects of protein synthesis inhibition on cell growth and differentiation.
properties
IUPAC Name |
methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-3-15(20)18-13-6-4-12(5-7-13)17(22)19-8-9-24-11-14(19)10-16(21)23-2/h3-7,14H,1,8-11H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLYQPSSOEIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2937538.png)

![1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2937540.png)


![3-(4-ethoxyphenyl)-6-methyl-5-((4-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2937543.png)
![Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2937546.png)

![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2937548.png)

![Tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B2937550.png)
![9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937551.png)
